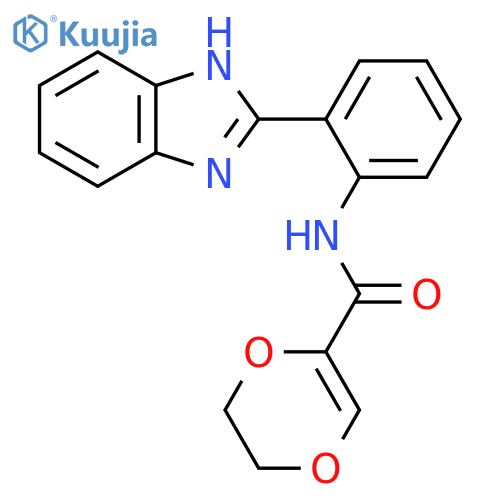Cas no 864938-56-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide)

864938-56-7 structure
商品名:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide
- AKOS024605071
- HMS1427K04
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide
- N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- IDI1_010907
- F1301-0237
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- 864938-56-7
- IFLab1_005504
-
- インチ: 1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)21-13-6-2-1-5-12(13)17-19-14-7-3-4-8-15(14)20-17/h1-8,11H,9-10H2,(H,19,20)(H,21,22)
- InChIKey: NEIMXLJWDPPUOC-UHFFFAOYSA-N
- ほほえんだ: O1CCOC=C1C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O
計算された属性
- せいみつぶんしりょう: 321.11134135g/mol
- どういたいしつりょう: 321.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 496
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1301-0237-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-100mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-5mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F1301-0237-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide |
864938-56-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide 関連文献
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
864938-56-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
